molecular formula C14H12N2O3 B13995449 2-(3-Nitrophenyl)-n-phenylacetamide CAS No. 19188-75-1

2-(3-Nitrophenyl)-n-phenylacetamide

Cat. No.: B13995449
CAS No.: 19188-75-1
M. Wt: 256.26 g/mol
InChI Key: QPVOIOQTAFAYFT-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-n-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a nitro group attached to the phenyl ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-n-phenylacetamide typically involves the reaction of 3-nitroaniline with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-n-phenylacetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, various nucleophiles.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-(3-Aminophenyl)-n-phenylacetamide.

    Substitution: Various substituted phenylacetamides.

    Hydrolysis: Phenylacetic acid and 3-nitroaniline.

Scientific Research Applications

2-(3-Nitrophenyl)-n-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand the interactions of nitroaromatic compounds with biological systems.

    Industrial Applications: The compound is used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-n-phenylacetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-n-phenylacetamide: Similar structure but with the nitro group in the para position.

    2-(2-Nitrophenyl)-n-phenylacetamide: Similar structure but with the nitro group in the ortho position.

    2-(3-Nitrophenyl)-n-methylacetamide: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

2-(3-Nitrophenyl)-n-phenylacetamide is unique due to the specific positioning of the nitro group, which influences its reactivity and interactions with other molecules. This positioning can affect the compound’s chemical and biological properties, making it distinct from its isomers and analogs.

Properties

CAS No.

19188-75-1

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-(3-nitrophenyl)-N-phenylacetamide

InChI

InChI=1S/C14H12N2O3/c17-14(15-12-6-2-1-3-7-12)10-11-5-4-8-13(9-11)16(18)19/h1-9H,10H2,(H,15,17)

InChI Key

QPVOIOQTAFAYFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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